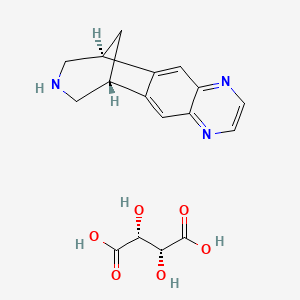
varenicline tartrate
Overview
Description
Varenicline tartrate is a partial nicotinic agonist selective for α4β2 nicotinic acetylcholine receptor subtypes . It is a powder which is a white to off-white to slightly yellow solid . The molecular weight of this compound is 361.35 Daltons, and its molecular formula is C13H13N3·C4H6O6 .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . The crystallographic, spectroscopic, and thermal analysis data are used to assess the thermodynamic stability relationship between the three known crystal forms of Varenicline L-tartrate .Molecular Structure Analysis
This compound has a complex molecular structure . It is a partial α4β2 nicotinic receptor agonist and α7 full agonist . Varenicline competitively binds to α4β2 receptors and partially stimulates without creating a full nicotine effect, while simultaneously blocking the ability of nicotine to bind to the receptors .Chemical Reactions Analysis
This compound undergoes various chemical reactions . The stability relationships between the anhydrous polymorphs and the monohydrate (Form C) were assessed through exposure of the anhydrous forms to a range of water vapor pressures at room temperature .Physical And Chemical Properties Analysis
This compound is a white to off-white to slightly yellow solid . It is highly soluble in water . The tablets contain varenicline (as the tartrate salt), which is a partial nicotinic agonist selective for α4β2 nicotinic acetylcholine receptor subtypes .In Vivo
Varenicline tartrate has been studied in a variety of animal models, including mice, rats, and monkeys. Studies have shown that this compound is effective in reducing the number of cigarettes smoked and the number of cigarettes smoked per day. In addition, this compound has been shown to reduce the number of cigarettes smoked per week, as well as the amount of nicotine consumed.
In Vitro
Varenicline tartrate has been studied in a variety of in vitro systems. In one study, this compound was found to inhibit the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the regulation of various physiological processes. In addition, this compound has been found to inhibit the binding of nicotine to nicotinic acetylcholine receptors.
Mechanism of Action
Target of Action
Varenicline tartrate, also known as varenicline, is a prescription medication used to treat smoking addiction . It is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .
Mode of Action
This compound works by binding to α4β2 nicotinic acetylcholine receptors . It stimulates these receptors at a much lower level than nicotine, while at the same time preventing nicotine from binding to these same receptors . This dual action reduces nicotine cravings and withdrawal symptoms that occur when people stop smoking .
Biochemical Pathways
This compound’s action on the alpha4/beta2 subtype of the nicotinic acetylcholine receptor leads to the release of dopamine in the nucleus accumbens, the brain’s reward center . This reduces cravings and withdrawal symptoms associated with smoking cessation .
Pharmacokinetics
This compound exhibits linear pharmacokinetics after single or repeated doses . Absorption of varenicline is virtually complete after oral administration and systemic availability is 90% . Maximum plasma concentrations of varenicline typically occur within 3–4 hours after oral administration . The elimination half-life of varenicline is approximately 24 hours . Varenicline undergoes minimal metabolism, with 92% excreted unchanged in the urine . Renal elimination of varenicline is primarily through glomerular filtration along with active tubular secretion .
Result of Action
The result of this compound’s action is a reduction in nicotine cravings and withdrawal symptoms, thereby aiding in smoking cessation . Despite potential adverse effects, varenicline has proven efficacy in helping individuals quit smoking . It is estimated that approximately one in eleven smokers who use varenicline successfully remain abstinent from tobacco at six months .
Action Environment
The action of this compound is influenced by various factors. For instance, renal function is a clinically important factor leading to interindividual variability in systemic exposure to varenicline . Although no dose adjustment is required for subjects with mild to moderate renal impairment, a dose reduction to 1 mg/day is indicated for subjects with severe renal insufficiency . After accounting for renal function, there was no apparent effect of age, sex, or race on varenicline pharmacokinetics .
Biological Activity
Varenicline tartrate has been found to be biologically active in a variety of systems. In one study, this compound was found to inhibit the activity of the enzyme acetylcholinesterase. In addition, this compound has been found to inhibit the binding of nicotine to the nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In one study, this compound was found to reduce the levels of dopamine in the brain, which is associated with the rewarding effects of nicotine. In addition, this compound has been found to reduce the levels of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
The use of varenicline tartrate in laboratory experiments offers a number of advantages. This compound is a relatively safe and well-tolerated medication, and has been found to be effective in reducing the number of cigarettes smoked and the amount of nicotine consumed. In addition, this compound has been found to reduce the number of cigarettes smoked per week, as well as the amount of nicotine consumed.
However, there are some limitations to the use of this compound in laboratory experiments. This compound is not approved for use in humans, and its safety and efficacy in humans has not been established. In addition, this compound has a relatively short half-life, and its effects may not be sustained over long periods of time.
Future Directions
The use of varenicline tartrate in laboratory and clinical settings has been studied extensively, and has been found to be effective in helping people quit smoking. However, there are still many unanswered questions about the use of this compound. Future research should focus on the long-term effects of this compound, as well as its potential applications in other areas such as addiction treatment. In addition, further research should be conducted to explore the potential of this compound as an adjunct therapy for other conditions, such as depression and anxiety. Finally, future research should focus on the potential for this compound to be used in combination with other medications or therapies, such as cognitive-behavioral therapy, in order to maximize its effectiveness.
Safety and Hazards
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYFGYXQSYOKLK-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
375815-87-5 | |
| Record name | Varenicline tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375815-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3R)-2,3-dihydroxysuccinic acid - (6R,10S)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


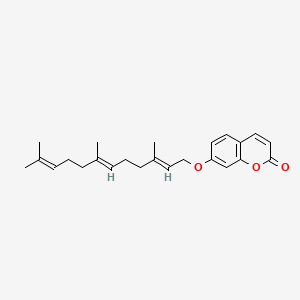
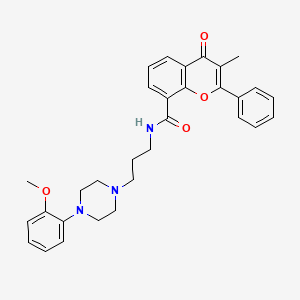
![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)
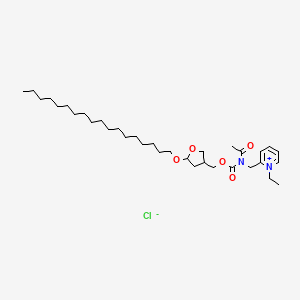
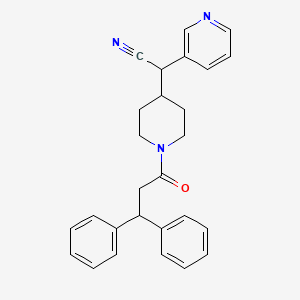
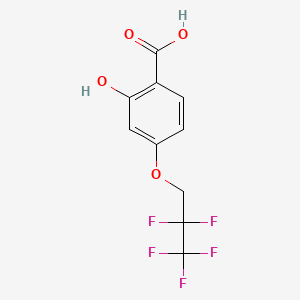
![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)
![ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate](/img/structure/B1683735.png)
![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)



